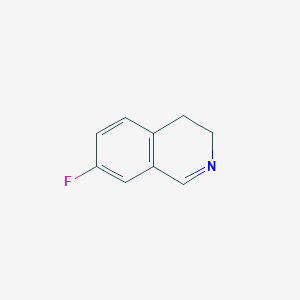

7-Fluoro-3,4-dihydroisoquinoline

説明

7-Fluoro-3,4-dihydroisoquinoline is a fluorinated derivative of the isoquinoline scaffold, a heterocyclic aromatic compound with a bicyclic structure composed of a benzene ring fused to a pyridine ring. The fluorine atom at the 7-position introduces unique electronic and steric effects, enhancing metabolic stability and influencing molecular interactions in biological systems. This compound is synthesized via methods such as directed lithiation followed by cyclization () or through borane-mediated reduction of phenylacetonitrile precursors (). Its applications span medicinal chemistry, particularly as a precursor for central nervous system (CNS) drug candidates due to its ability to penetrate the blood-brain barrier ().

特性

IUPAC Name |

7-fluoro-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMIQDRFJNEVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Silylation of 3-Methoxyphenol

3-Methoxyphenol reacts with hexamethyldisilazane (HMDS) at 80°C to form a silylated intermediate, which is lithiated with LDA at -78°C.

Triflation and Cyclization

The lithiated intermediate is treated with triflic anhydride (TfO) to install the triflate group. Cyclization occurs via heating with formamide in polyphosphoric acid (PPA) at 170°C, yielding the dihydroisoquinoline core.

Fluorination

One-Pot Formylation and Cyclization (Adapted from Patent CN110845410A)

Although originally developed for 6,7-dimethoxy-3,4-dihydroisoquinoline, this one-pot method can be adapted for fluorinated analogs. The protocol involves:

Formylation of 3-Fluoro-4-methoxyphenethylamine

Ethyl formate reacts with 3-fluoro-4-methoxyphenethylamine under reflux to form an intermediate formamide.

Cyclization with Oxalyl Chloride

Oxalyl chloride in acetonitrile at 10–20°C induces cyclization, followed by phosphotungstic acid catalysis to yield this compound hydrochloride.

Key Advantages

-

Yield : 75–80% after crystallization.

-

Scalability : Eliminates noble metal catalysts and reduces waste generation.

This method’s robustness makes it industrially viable, though starting material availability for fluorinated phenethylamines may pose challenges.

Three-Component Castagnoli-Cushman Reaction

The Castagnoli-Cushman reaction (CCR) enables rapid assembly of 1-oxo-3,4-dihydroisoquinolines, which can be fluorinated post-synthesis. Homophthalic anhydride (HPA), ammonium acetate, and carbonyl compounds react to form carboxylic acid intermediates, which are amidated to introduce fluorine at position 7.

Reaction Optimization

-

Temperature : 120°C in toluene.

-

Catalyst : No external catalyst required.

While this method offers modular access to fluorinated derivatives, the need for post-synthetic amidation complicates the workflow.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Boron Trifluoride Insertion | 7-Fluoro-dihydroisoquinoline | Pyrrolidine, KO-Bu | 70% | >95% | Moderate |

| Multi-Step Synthesis | 3-Methoxyphenol | HMDS, TfO, PPA | ~40% | 90–95% | Low |

| One-Pot Cyclization | 3-Fluoro-phenethylamine | Oxalyl chloride, PTA | 75–80% | >99% | High |

| Castagnoli-Cushman Reaction | Homophthalic anhydride | Ammonium acetate, CO | 50–60% | 85–90% | Moderate |

化学反応の分析

7-Fluoro-3,4-dihydroisoquinoline undergoes various chemical reactions:

科学的研究の応用

Pharmaceutical Applications

Drug Development

7-Fluoro-3,4-dihydroisoquinoline has garnered attention for its potential in drug development due to its unique biological activities. It serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders such as Alzheimer's and Parkinson's disease. Its structural features allow for modifications that enhance efficacy and safety profiles in drug candidates .

Mechanism of Action

The compound's mechanism of action includes:

- Enzyme Inhibition : It can inhibit enzymes involved in neurotransmitter synthesis, relevant for treating neurological disorders.

- DNA Intercalation : This property disrupts DNA function, potentially leading to anticancer effects.

- Receptor Binding : It modulates receptor activity in the brain, influencing neurological functions .

Biological Research

This compound is utilized as a probe in biological studies to investigate the effects of fluorine on biological activity. This compound helps researchers understand cellular processes and therapeutic effects associated with fluoroisoquinoline derivatives .

Materials Science

Due to its fluorinated structure, this compound finds applications in materials science:

- Organic Light-Emitting Diodes (OLEDs) : The compound is used in developing electronic materials due to its favorable electronic properties.

- Synthesis of Novel Materials : It enables the creation of complex molecular structures that can be tailored for specific applications .

Case Study 1: Neuroprotective Effects

Research has indicated that derivatives of this compound exhibit neuroprotective effects by modulating cellular pathways involved in neurodegenerative diseases. For instance, studies have shown that certain analogs can interact with voltage-gated sodium channels, potentially inhibiting seizure activity and offering protection against neuronal damage .

Case Study 2: Anticancer Properties

A study focused on the compound's ability to intercalate into DNA demonstrated promising anticancer properties. The introduction of a fluorine atom at position 7 significantly improved the potency against cancer cell lines by enhancing binding affinity and selectivity towards cancer-related targets .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key intermediate for drugs targeting neurological disorders; potential anticancer agent. |

| Biological Research | Probe for studying cellular processes and therapeutic effects of fluoroisoquinolines. |

| Materials Science | Used in OLED development and synthesis of complex materials with tailored properties. |

作用機序

The mechanism of action of 7-Fluoro-3,4-dihydroisoquinoline involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes involved in neurotransmitter synthesis, which is relevant for its potential use in treating neurological disorders.

DNA Intercalation: This compound can intercalate into DNA, disrupting its function and leading to anticancer effects.

Receptor Binding: The compound can bind to specific receptors in the brain, modulating their activity and affecting neurological function.

類似化合物との比較

Research Findings and Implications

- Synthetic Utility: this compound serves as a key intermediate for CNS-active compounds, while 8-fluoro derivatives enable modular synthesis of 1,8-disubstituted tetrahydroisoquinolines ().

- Structure-Activity Relationships (SAR) :

- Position 7 vs. 8 : Fluorine at position 7 optimizes steric compatibility with enzymatic binding pockets, whereas position 8 allows for regioselective functionalization ().

- Substituent Effects : Methoxy groups enhance electron density for catalytic applications, while halogens (F, Cl) improve bioavailability and target selectivity ().

生物活性

7-Fluoro-3,4-dihydroisoquinoline is a fluorinated derivative of isoquinoline, a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 7-position of the isoquinoline ring. This modification influences its chemical reactivity and biological properties. The compound's structure contributes to its lipophilicity, enhancing its bioavailability and potential for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in neurotransmitter synthesis, which is crucial for treating neurological disorders.

- DNA Intercalation : It can intercalate into DNA, disrupting its function and demonstrating potential anticancer effects.

- Receptor Binding : The compound interacts with specific receptors in the brain, modulating their activity and influencing neurological functions.

Pharmacological Applications

This compound has been investigated for various pharmacological applications:

- Anticancer Activity : Studies have indicated that derivatives of dihydroisoquinolines exhibit significant activity against various cancer cell lines. For instance, in a study evaluating several derivatives, those with a 7-fluoro substitution showed varying degrees of cytotoxicity against cancer cells .

| Compound | IC50 (μM) | CC50 (μM) |

|---|---|---|

| This compound | 0.4 - 6.6 | 8.5 - 50.9 |

| Hydroxyl acetone derivative | 0.82 - 22.1 | 8.5 - 50.9 |

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems suggests potential use in treating conditions such as depression and anxiety. In one study, a related compound demonstrated protective effects on neuronal cells under stress conditions .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer properties of various dihydroisoquinoline derivatives, including those with a 7-fluoro substitution. The results indicated that while some derivatives exhibited significant cytotoxic effects (IC50 values ranging from 0.4 to 6.6 μM), others showed lower potency . This variability highlights the importance of structural modifications in enhancing biological activity.

Neurological Evaluation

In another investigation focusing on neuroprotective effects, a derivative of this compound was tested on PC12 cells exposed to corticosterone-induced toxicity. The results demonstrated that the compound significantly reduced cell death and improved neuronal function compared to controls .

Q & A

Q. What are the optimal synthetic routes for preparing 7-fluoro-3,4-dihydroisoquinoline with high purity and yield?

To synthesize this compound, researchers often employ cyclization reactions of fluorinated precursors. For example, adapting methods from related fluorinated isoquinolines (e.g., 6-fluoro derivatives), reductive amination or Pictet-Spengler reactions under acidic conditions can be effective . Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Temperature control : Reflux conditions (e.g., 80–100°C) to drive the reaction to completion.

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm fluorine substitution patterns and dihydroisoquinoline backbone integrity. Fluorine’s deshielding effects are critical for distinguishing positional isomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of NH stretching (3100–3300 cm⁻¹) and aromatic C-F bonds (1100–1200 cm⁻¹) .

- X-ray crystallography (if crystals are obtainable) for absolute structural confirmation .

Q. What preliminary biological activity data exist for this compound derivatives?

Early studies on fluorinated dihydroisoquinolines suggest potential bioactivity in:

- Receptor binding : Fluorine enhances lipophilicity and binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Antimicrobial screening : Fluorine substitution at the 7-position may improve membrane permeability, as seen in related 4,7-dichloroquinoline derivatives .

- In vitro assays : Test for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., kinase assays) to prioritize compounds for further study .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the biological activity of this compound?

Structure-activity relationship (SAR) studies reveal:

- Positional effects : Fluorine at the 7-position increases metabolic stability compared to 6- or 8-fluoro analogs due to reduced steric hindrance in enzyme binding pockets .

- Electronic tuning : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position enhance electrophilic reactivity, potentially improving target engagement .

- Hybrid scaffolds : Conjugation with heterocycles (e.g., triazolo-isoquinolines) can modulate selectivity, as demonstrated in related compounds .

Q. What strategies mitigate stability issues (e.g., oxidation, hydrolysis) in this compound during storage or biological assays?

- Storage conditions : Lyophilization and storage under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dihydro ring .

- Prodrug design : Masking the NH group with acetyl or tert-butyloxycarbonyl (Boc) protections improves stability in aqueous media .

- pH optimization : Buffered solutions (pH 6–7) minimize hydrolysis of the fluorine substituent .

Q. How can computational modeling guide the design of this compound derivatives with enhanced properties?

- Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs) .

- DFT calculations : Assess electronic effects of substituents on aromatic ring reactivity and frontier molecular orbitals (FMOs) .

- ADMET prediction : Tools like SwissADME evaluate permeability, solubility, and cytochrome P450 interactions early in development .

Q. How should researchers resolve contradictions in synthetic yield data across literature sources?

- Reproducibility checks : Replicate reported methods (e.g., Freter’s 1970 cyclization ) while controlling variables like solvent purity and catalyst batch.

- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., temperature, stoichiometry) affecting yield .

- Advanced analytics : Employ HPLC-MS to detect trace impurities or side products that may skew yield calculations .

Q. What protocols ensure accurate quantification of this compound in complex matrices (e.g., plasma, cell lysates)?

- LC-MS/MS : Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for peak separation and sensitivity .

- Internal standards : Deuterated analogs (e.g., 7-fluoro-d₄-3,4-dihydroisoquinoline) correct for matrix effects .

- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (85–115%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。